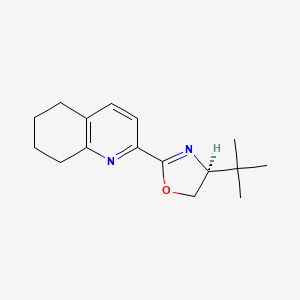

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole: is a complex organic compound featuring a tert-butyl group, a tetrahydroquinoline moiety, and a dihydrooxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid catalyst. The tert-butyl group can be introduced using tert-butylating agents like tert-butyl chloride under basic conditions. The dihydrooxazole ring is then formed through a cyclization reaction involving an amino alcohol intermediate and a suitable dehydrating agent.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: : The dihydrooxazole ring can be reduced to form oxazolidine derivatives.

Substitution: : The tert-butyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Quinoline derivatives.

Reduction: : Oxazolidine derivatives.

Substitution: : Substituted tert-butyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Preliminary studies indicate that (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole may exhibit neuroprotective properties. Compounds with similar structures have been reported to show activity against neurodegenerative diseases such as Alzheimer's disease by acting as acetylcholinesterase inhibitors . The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.

Antidepressant Potential

Research has suggested that derivatives of similar compounds may serve as multi-target-directed ligands (MTDLs) for treating depression complicated by neurodegenerative disorders. In vitro studies have shown promising results against monoamine oxidase (MAO) and cholinesterase (ChE), indicating potential antidepressant effects .

Coordination Chemistry

The unique structural features of this compound allow it to function as a ligand in coordination chemistry. Its ability to form complexes with metal ions can be exploited in various applications including catalysis and material science.

In Vitro Assays

Biological evaluations have demonstrated that this compound exhibits significant activity against various biological targets:

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor in preliminary assays.

- Antimicrobial Activity : Similar compounds have displayed antimicrobial properties against various pathogens .

Case Studies

Recent studies have highlighted the effectiveness of compounds structurally related to this compound in treating conditions such as Alzheimer's disease and depression:

- Neuroprotective Studies : A study demonstrated that derivatives inhibited MAO-B effectively and reduced symptoms in animal models of depression.

- Antimicrobial Efficacy : Compounds exhibiting similar structural features were tested against bacterial strains such as Mycobacterium smegmatis and showed significant inhibitory effects .

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

This compound can be compared to other similar compounds such as:

Quinoline derivatives: : These compounds share the tetrahydroquinoline core but may differ in their substituents and functional groups.

Oxazolidine derivatives: : These compounds have a similar dihydrooxazole ring but may have different substituents on the ring.

Tert-butyl-substituted compounds: : These compounds contain the tert-butyl group but may have different core structures.

The uniqueness of this compound lies in its combination of the tert-butyl group, tetrahydroquinoline, and dihydrooxazole ring, which provides a unique set of chemical and biological properties.

Biologische Aktivität

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

- Molecular Formula : C16H22N2O

- Molecular Weight : 258.36 g/mol

- CAS Number : 2757082-78-1

- Purity : ≥95%

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties. For instance:

- Cell Viability Studies : Research involving SJ-GBM2 and SF8628 glioblastoma cells demonstrated that reducing WDR82 through inducible knockdown affected cell viability. The compound was tested at concentrations of 1×10^4 cells/100μl and subjected to MTS assays to evaluate its efficacy in inhibiting cell growth .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Some findings include:

- Induction of Autophagy : A study highlighted that compounds similar to this compound might induce autophagy pathways that could mitigate tertiary brain injury following hypoxia-ischemia .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

-

Case Study on Glioblastoma :

- In a controlled experiment using glioblastoma cell lines (SJ-GBM2 and SF8628), the compound was shown to significantly reduce cell proliferation when combined with WDR82 knockdown techniques. This suggests a mechanistic pathway through which the compound may exert its anticancer effects.

-

Neuroprotective Mechanism Exploration :

- A study conducted on perinatal hypoxia models indicated that compounds inducing autophagy could reduce secondary brain injury. While direct testing of this compound was not detailed in this study, its structural properties align with those known to enhance neuroprotection.

Eigenschaften

IUPAC Name |

(4S)-4-tert-butyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h8-9,14H,4-7,10H2,1-3H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDYWZNSNZZFTP-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(CCCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.